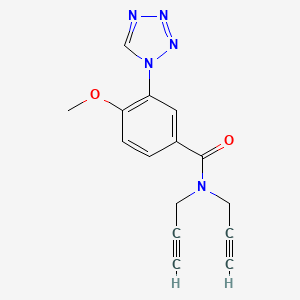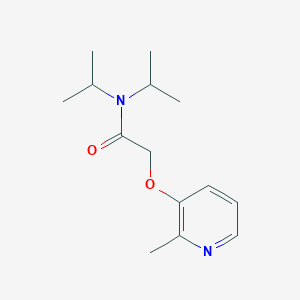![molecular formula C16H27N5O B7648197 2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)
2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone, also known as P4C, is a novel compound that has recently gained attention in the field of scientific research. P4C belongs to the class of piperidine-based compounds and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone is not fully understood. However, studies suggest that this compound interacts with specific receptors in the brain, leading to the modulation of neurotransmitter activity. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can improve cognitive function, enhance memory, and reduce anxiety and depression-like behaviors. This compound has also been shown to have anti-inflammatory properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone is its high yield during synthesis, making it a cost-effective compound for laboratory experiments. This compound is also relatively stable, making it easy to handle and store. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
Several future directions for 2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone research can be identified. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with specific receptors in the brain.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research fields. Its potential use in the treatment of neurological disorders and its ability to improve cognitive function and memory make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone involves the reaction of 4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidine with 1-pyrrolidin-1-ylethanone. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of this compound obtained through this method is high, making it a cost-effective approach.
Scientific Research Applications
2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone has been extensively studied for its potential use in various scientific research fields. One of the primary applications of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of neurotransmitters, leading to improvements in cognitive function and memory. This compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-13(2)21-12-17-18-16(21)14-5-9-19(10-6-14)11-15(22)20-7-3-4-8-20/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARSBMHXJBLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2CCN(CC2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)



![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)

![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)

![N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide](/img/structure/B7648209.png)